molecular formula C9H12N2O3 B13171891 1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid

1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13171891
M. Wt: 196.20 g/mol
InChI Key: WHDAZTCMMJUZDS-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid is a chemical compound that features a unique structure combining an oxane ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of oxan-3-yl derivatives with imidazole-4-carboxylic acid under specific conditions. The process may include steps such as esterification, amidation, and cyclization. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Oxan-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its combined oxane and imidazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-(oxan-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-4-11(6-10-8)7-2-1-3-14-5-7/h4,6-7H,1-3,5H2,(H,12,13)

InChI Key

WHDAZTCMMJUZDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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